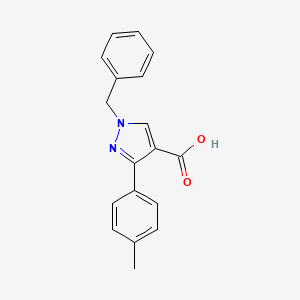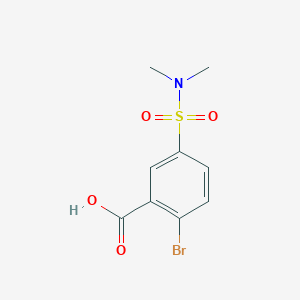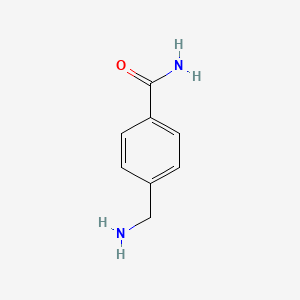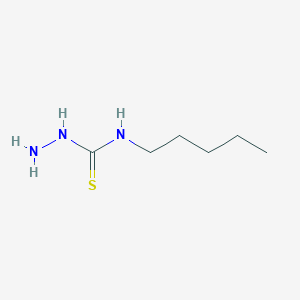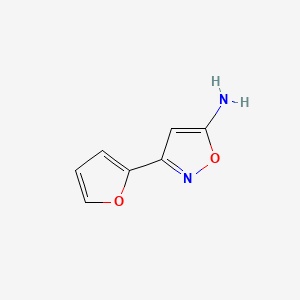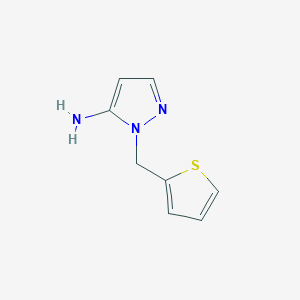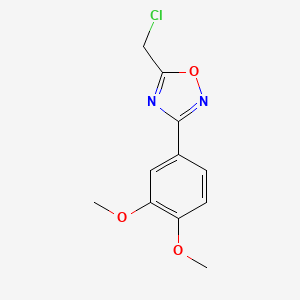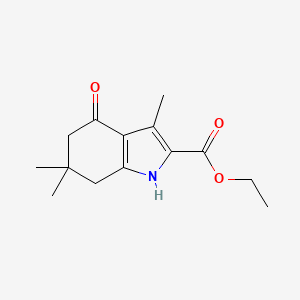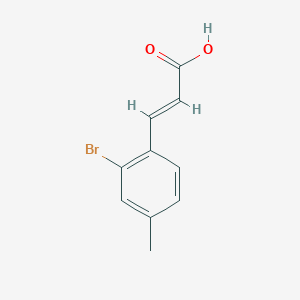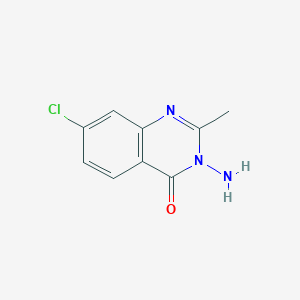
3-amino-7-chloro-2-methylquinazolin-4(3H)-one
概要
説明
Quinazolinone derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities. The compound 3-amino-7-chloro-2-methylquinazolin-4(3H)-one is a variant within this class that has been synthesized and studied for its potential applications in medicinal chemistry. The research on this compound and its derivatives has revealed promising antimicrobial, antitubercular, and antiallergic properties, making it a valuable target for further drug development .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from simple precursors such as anthranilic acid. For instance, the synthesis of 3-amino-2-methylquinazolin-4(3H)-one involves the reaction of anthranilic acid with acetic anhydride, followed by the introduction of nitrogen from hydrazine . Other methods include the combinatorial synthesis approach, where 2-aminobenzohydrazides are reacted with aldehydes or ketones in the presence of iodine in ionic liquids to yield various quinazolinone derivatives . These methods highlight the versatility and adaptability of the synthetic routes to produce a range of quinazolinone compounds with different substituents.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied using techniques such as X-ray crystallography and computational methods like density functional theory (DFT). These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. For example, the crystal structure of a novel quinazolinone derivative was analyzed, revealing interactions such as C-H⋯O and C-H⋯Cl, which contribute to the stability of the molecule . Similarly, the molecular structures of isomeric quinazolinones have been determined, showing a range of weak interactions that stabilize their crystal packing .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino groups makes them suitable for reactions such as alkylation and acylation, which can further modify their structure and enhance their biological activity . Additionally, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its versatility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. Theoretical calculations have been used to predict thermodynamic properties and to understand the stability of these molecules . Furthermore, the formation of metal complexes with quinazolinone derivatives can alter their physical and chemical properties, as seen in the synthesis of metal complexes with 3-amino-2-methylquinazolin-4(3H)-one, which exhibited considerable antimicrobial activity .
科学的研究の応用
Antimicrobial and Antitubercular Activity
A study by Panneerselvam et al. (2016) synthesized novel 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, demonstrating potent anti-tuberculosis activity. This highlighted its potential in developing new anti-tuberculosis agents (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016).
Biological Activities
Sahu et al. (2008) explored the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, revealing their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This study indicates the broad spectrum of biological activities associated with these compounds (Sahu, Azam, Banerjee, Acharrya, Behera, & Si, 2008).
Corrosion Inhibition
Jamil et al. (2018) and Kadhim et al. (2017) investigated Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one for their efficiency as corrosion inhibitors. The studies revealed significant inhibition efficiencies, demonstrating their potential in industrial applications to protect metals from corrosion (Jamil, Al-Okbi, Al-Baghdadi, Al-amiery, Kadhim, Gaaz, Kadhum, & Mohamad, 2018); (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017).
Synthesis of Schiff Base Derivatives
Sayyed, Mokle, & Vibhute (2006) detailed a protocol for synthesizing Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one, which exhibited potential biological activity. Their method offered advantages such as no need for catalysts and high yields under mild conditions (Sayyed, Mokle, & Vibhute, 2006).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions for handling and storage.
将来の方向性
This would involve a discussion of potential future research directions, including any unanswered questions or potential applications for the compound.
特性
IUPAC Name |
3-amino-7-chloro-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-12-8-4-6(10)2-3-7(8)9(14)13(5)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCQOASZXXVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366611 | |
| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |
CAS RN |
90537-62-5 | |
| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



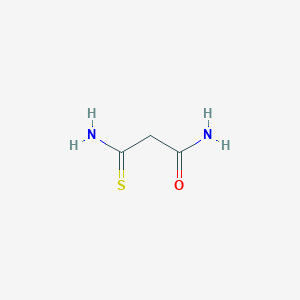
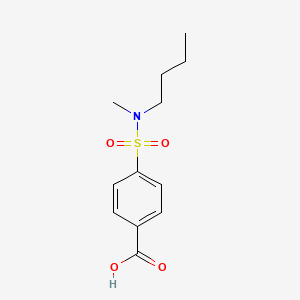
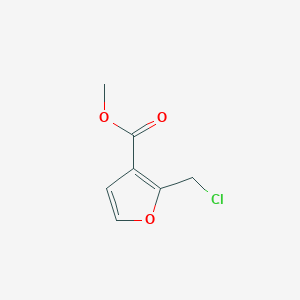
![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)
![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)
